tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
Synthesis Process : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its utility as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Molecular Structure Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the chemical versatility and potential for structural analysis of similar compounds (Richter et al., 2009).
Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol and utilized in developing drugs for various diseases, including depression and cerebral ischemia (Zhang et al., 2018).
Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment (Wang et al., 2015).
Molecular Structure and Properties
Crystallography and X-ray Diffraction Studies : X-ray crystallography and other spectroscopic methods are employed for in-depth analysis of similar piperidine derivatives, providing valuable insights into their molecular structure and potential pharmaceutical applications (Sanjeevarayappa et al., 2015).
Chiral Compound Synthesis : The synthesis of chiral compounds like (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, derived from similar piperidine compounds, is significant in creating cyclic amino acid esters, which are crucial in pharmaceutical research (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 4-(5-amino-1-methylindol-3-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-9-7-13(8-10-22)16-12-21(4)17-6-5-14(20)11-15(16)17/h5-6,11-13H,7-10,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQENPWQFXVCULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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